N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of various drugs, and understanding their inhibition is vital for predicting drug-drug interactions. Selective chemical inhibitors are used to decipher the involvement of specific CYP isoforms in drug metabolism. The most selective inhibitors for major human hepatic CYP isoforms have been identified, including furafylline for CYP1A2 and ketoconazole for CYP3A4, highlighting the importance of selectivity in metabolic studies (Khojasteh et al., 2011).
Human Urinary Carcinogen Metabolites
The measurement of carcinogen metabolites in human urine offers significant insights into the exposure to tobacco and cancer risk. Specific metabolites, including those derived from benzene and nitrosamines, serve as biomarkers for studying carcinogen dose and exposure. This research underscores the utility of urinary metabolite biomarkers in cancer studies, particularly concerning tobacco products (Hecht, 2002).
Behavioral Pharmacology of Selective Antagonists
The anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists, such as AR-A000002, demonstrates the therapeutic utility of targeting specific neurotransmitter receptors. These findings contribute to the development of treatments for anxiety and affective disorders, emphasizing the role of receptor selectivity in achieving therapeutic effects with reduced adverse outcomes (Hudzik et al., 2003).
1-Methylcyclopropene (1-MCP) on Fruits and Vegetables
1-MCP, an inhibitor of ethylene perception, has shown significant effects on the postharvest quality of climacteric fruits by delaying ripening and senescence. Its application extends to understanding the role of ethylene in ripening processes and offers commercial potential for maintaining product quality across various fruits and vegetables (Watkins, 2006).
Stereochemistry and Pharmacology of Piracetam Derivatives
The synthesis and pharmacological exploration of enantiomerically pure phenylpiracetam and its derivatives highlight the relationship between stereochemistry and biological properties. This research contributes to understanding how the configuration of molecules influences their pharmacological activity, offering insights into drug development (Veinberg et al., 2015).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “N-[2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” might also interact with multiple targets in the body.
Biochemical pathways
Given the wide range of biological activities exhibited by indole derivatives, it’s likely that this compound could affect multiple pathways .
Result of action
Given the diverse biological activities of indole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-(1-methylindol-5-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-26-13-10-17-14-16(7-8-20(17)26)9-11-24-22(29)23(30)25-18-4-2-5-19(15-18)27-12-3-6-21(27)28/h2,4-5,7-8,10,13-15H,3,6,9,11-12H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYKCXYZWWXBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.